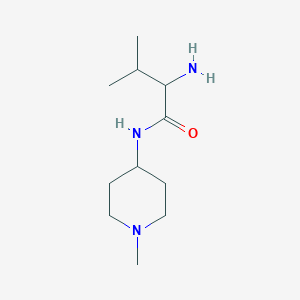![molecular formula C13H17N3O3 B14792448 2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide](/img/structure/B14792448.png)
2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of an amino group, a cyclopropyl group, and a nitrophenyl group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the nitrophenyl group: This step often involves nitration reactions, where a benzene ring is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted amides or other functionalized derivatives.
Applications De Recherche Scientifique
2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopropyl group can enhance the compound’s stability and binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]acetamide: Similar structure but with an acetamide backbone.
2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]butanamide: Similar structure but with a butanamide backbone.
Uniqueness
2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity and stability, while the nitrophenyl group offers potential for various chemical modifications and biological interactions.
Propriétés
Formule moléculaire |
C13H17N3O3 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide |
InChI |
InChI=1S/C13H17N3O3/c1-9(14)13(17)15(11-6-7-11)8-10-2-4-12(5-3-10)16(18)19/h2-5,9,11H,6-8,14H2,1H3 |
Clé InChI |
OSTWPHZYQKBOAG-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[3-[(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile](/img/structure/B14792385.png)

![(2S)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B14792400.png)


![N-{9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}benzamide](/img/structure/B14792434.png)
![7-Chlorothieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B14792435.png)

![3,5-Diamino-6-chloro-N-[(methylsulfanyl)methanimidoyl]pyrazine-2-carboxamide](/img/structure/B14792452.png)

![tert-butyl N-[4-(2-aminopropanoylamino)cyclohexyl]carbamate](/img/structure/B14792462.png)
